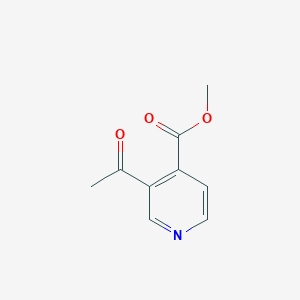
Methyl 3-acetylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetylisonicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of isonicotinic acid and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-acetylisonicotinate can be synthesized through a modified preparation method described by Husson et al. The process involves the reaction of methyl isonicotinate with paraldehyde in the presence of iron(II) sulfate heptahydrate, trifluoroacetic acid, and tert-butyl hydroperoxide. The reaction mixture is heated at 60°C for 18 hours, followed by extraction and purification steps to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-acetylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-acetylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of methyl 3-acetylisonicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical and chemical processes .
Comparación Con Compuestos Similares
Methyl isonicotinate: Shares the isonicotinic acid backbone but lacks the acetyl group.
Ethyl 3-acetylisonicotinate: Similar structure with an ethyl ester instead of a methyl ester.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
methyl 3-acetylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-10-4-3-7(8)9(12)13-2/h3-5H,1-2H3 |
Clave InChI |
RXFYQTCTGSWZKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CN=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


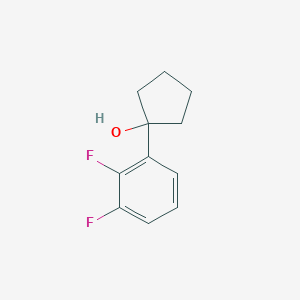
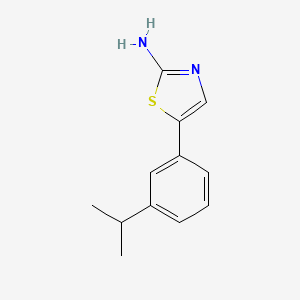
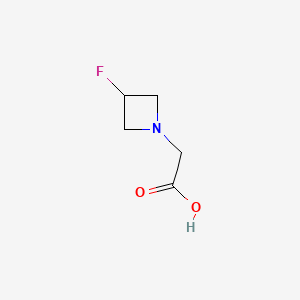
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)

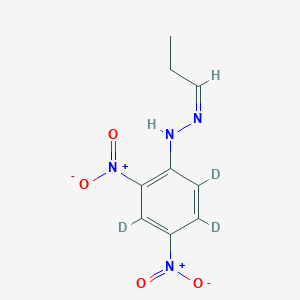
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
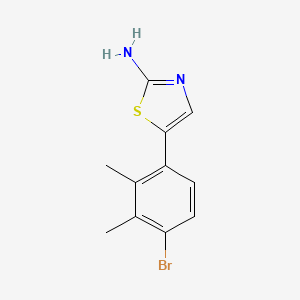
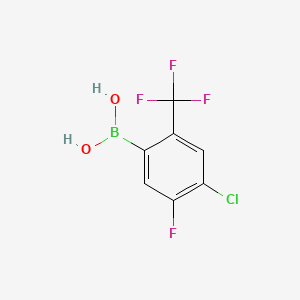


![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


